molecular formula C24H20N2O2 B4401085 3'-hydroxy-1'-(3-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

3'-hydroxy-1'-(3-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

Cat. No. B4401085
M. Wt: 368.4 g/mol
InChI Key: LQELZOHEVRNLQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-hydroxy-1'-(3-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one, also known as MBBI, is a biologically active compound that has gained significant attention in recent years due to its potential therapeutic applications. MBBI is a member of the biindole family of compounds, which are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3'-hydroxy-1'-(3-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one is not fully understood, but studies have suggested that it may target multiple cellular pathways involved in cancer development and progression. This compound has been found to inhibit the activity of various enzymes and proteins involved in cancer cell proliferation, including cyclin-dependent kinases and histone deacetylases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. Studies have also suggested that this compound may have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3'-hydroxy-1'-(3-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one in lab experiments is its potent anticancer activity, which makes it a promising candidate for cancer research. However, one limitation of this compound is its low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 3'-hydroxy-1'-(3-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one. One area of interest is the development of new synthesis methods that could improve the yield and purity of this compound. Another potential direction is the investigation of this compound's effects on other cellular pathways and diseases, such as its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to optimize its use in cancer treatment.

Scientific Research Applications

3'-hydroxy-1'-(3-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that this compound exhibits potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.

properties

IUPAC Name

3-hydroxy-3-(1H-indol-3-yl)-1-[(3-methylphenyl)methyl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c1-16-7-6-8-17(13-16)15-26-22-12-5-3-10-19(22)24(28,23(26)27)20-14-25-21-11-4-2-9-18(20)21/h2-14,25,28H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQELZOHEVRNLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(C2=O)(C4=CNC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3'-hydroxy-1'-(3-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
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3'-hydroxy-1'-(3-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
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3'-hydroxy-1'-(3-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
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3'-hydroxy-1'-(3-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
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3'-hydroxy-1'-(3-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
Reactant of Route 6
3'-hydroxy-1'-(3-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

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